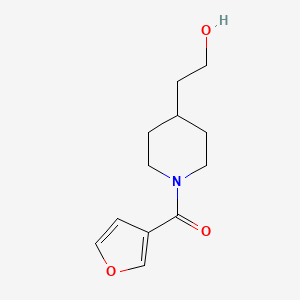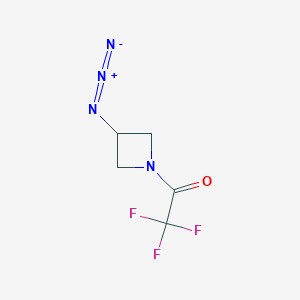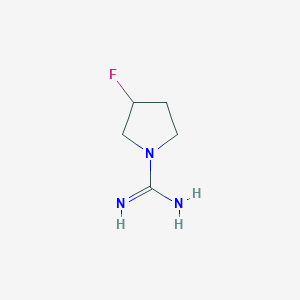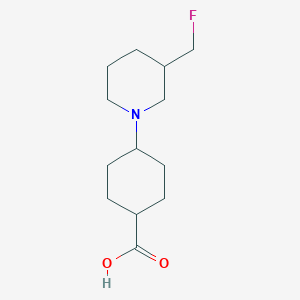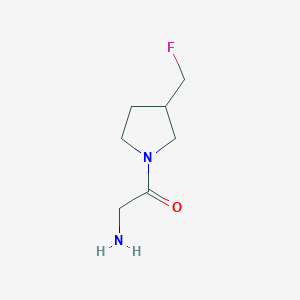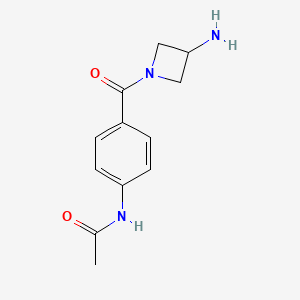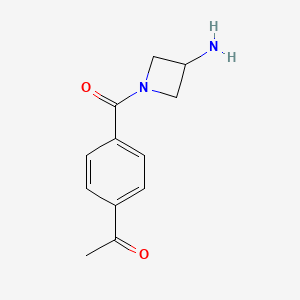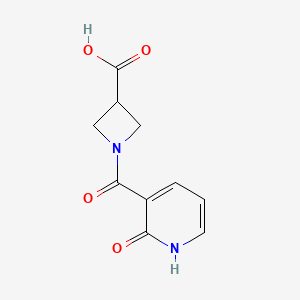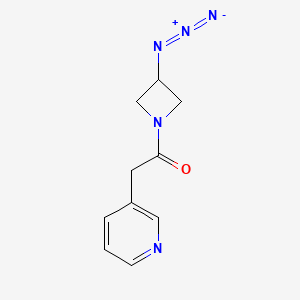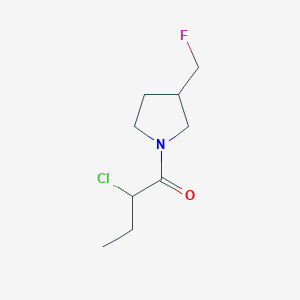
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H15ClFNO and its molecular weight is 207.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Catalytic Applications in Organic Reactions
The study by Singh, Singh, & Singh (2009) explored the use of pyrrolidine derivatives in catalysts for organic reactions. Specifically, they synthesized complexes with seleno and thio derivatives of pyrrolidine and used them as catalysts for Heck and Suzuki–Miyaura coupling reactions, achieving high turnover numbers (TONs) up to 85,000.
2. Role in Energetic Properties of Mixtures
In a study by Mehta, Chauhan, & Triphati (1997), the excess molar enthalpies of mixtures of pyrrolidin-2-one with various alcohols were measured. This research helps understand the energetic properties of mixtures involving pyrrolidine derivatives, which is essential in various industrial and chemical processes.
3. Tautomeric Mixtures in Chloroform Solution
Ośmiałowski et al. (2002) studied the equilibrium of certain tautomeric mixtures involving pyrrolidine derivatives in chloroform solution, identifying the preferred forms in these mixtures (Ośmiałowski et al., 2002). This research provides insight into the behavior of such compounds in different solvents, which is crucial for their application in synthetic chemistry.
4. Synthesis and Characterization of Novel Heterocycle Molecules
Murthy et al. (2017) focused on synthesizing and characterizing new heterocycle-based molecules, including pyrrolidine derivatives (Murthy et al., 2017). Their research aids in the development of new compounds with potential applications in various fields such as pharmaceuticals and materials science.
5. Analytical Characterization of N-Pyrrolidinyl-Substituted Amphetamine Derivatives
Liu et al. (2022) carried out an analytical characterization of various compounds including N-pyrrolidinyl-substituted amphetamine derivatives, which helps in understanding their structure and properties (Liu et al., 2022).
6. Synthesis of Pharmaceutical Intermediates
Wang et al. (2006) described a practical synthesis of key pharmaceutical intermediates using pyrrolidine derivatives, demonstrating their importance in the pharmaceutical industry (Wang et al., 2006).
7. Synthesis of 2,5-Disubstituted Pyrroles and Pyrrolidines
Benetti et al. (2002) presented methodologies for synthesizing 2,5-disubstituted pyrroles and pyrrolidines, demonstrating the versatility of pyrrolidine derivatives in creating various heterocyclic compounds (Benetti et al., 2002).
Properties
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-4-3-7(5-11)6-12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWSYAHNFKEBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


